5-Methylquinoline-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylquinoline-2,4-diol: is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system substituted with a methyl group at the 5-position and hydroxyl groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-2,4-diol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Friedländer synthesis is a well-known method for preparing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being adopted to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Methylquinoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Methylquinoline-2,4-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes involving quinoline derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylquinoline-2,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Methylquinoline: Lacks hydroxyl groups, making it less polar.
4-Hydroxyquinoline: Contains only one hydroxyl group, leading to different reactivity.
5,7-Dimethylquinoline: Has additional methyl groups, affecting its steric properties.
Uniqueness: 5-Methylquinoline-2,4-diol is unique due to the presence of both hydroxyl groups and a methyl group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-10(6)8(12)5-9(13)11-7/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
NACCMJCNDXXODO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.